molecular formula C10H5Cl2N3 B11873788 3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7639-53-4

3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B11873788
CAS No.: 7639-53-4
M. Wt: 238.07 g/mol
InChI Key: NHVLFSFDLSVTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline is a synthetic organic compound designed for advanced medicinal chemistry and oncology research. It belongs to a class of fused heterocycles that incorporate both triazole and isoquinoline rings, a structural motif known to be a privileged scaffold in drug discovery due to its diverse biological activities . The planar triazoloisoquinoline ring system is a key structural feature that can facilitate intercalation or stacking interactions with biological macromolecules . Compounds based on the [1,2,4]triazolo[3,4-a]isoquinoline backbone have demonstrated significant potential as chemotherapeutic agents. Research on closely related chalcone hybrids has shown potent cytotoxicity against a range of human cancer cell lines, including lung (A459), breast (MCF7), liver (HepG2), and colon (HCT116) carcinomas . These compounds are not merely cytotoxic but are designed to act through a multi-targeted mechanism of action. Mechanistic studies indicate that such compounds can block the IAP (Inhibitor of Apoptosis Proteins) tyrosine kinase domain and effectively induce programmed cell death by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis . This is evidenced by the upregulation of pro-apoptotic genes (BAX, p53) and key executioner enzymes (caspase-3, -8, -9), alongside the downregulation of anti-apoptotic proteins (Bcl-2) . The presence of chloro substituents at the 3- and 6- positions is a critical modification, as halogen atoms are often used in drug design to fine-tune properties like lipophilicity, reactivity, and binding affinity to target proteins. This makes this compound a valuable chemical tool for researchers investigating novel oncological pathways and developing new anti-cancer strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7639-53-4

Molecular Formula

C10H5Cl2N3

Molecular Weight

238.07 g/mol

IUPAC Name

3,6-dichloro-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C10H5Cl2N3/c11-8-5-15-9(13-14-10(15)12)7-4-2-1-3-6(7)8/h1-5H

InChI Key

NHVLFSFDLSVTAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN3C2=NN=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction with Alkylthiouronium Salts

A widely cited method involves reacting 1-hydrazino-3,6-dichloroisoquinoline with alkylthiouronium salts under reflux conditions. For example, S-methylthiouronium sulfate in aqueous ethanol at 100°C for 20 hours yields the target compound in 44.5% yield after recrystallization.

Mechanism :

  • Nucleophilic attack by the hydrazine moiety on the electrophilic sulfur center of the alkylthiouronium salt.

  • Cyclization via intramolecular N–N bond formation, releasing hydrogen sulfide and methanol.

Optimization Data :

ParameterOptimal ConditionYield Impact
SolventWater/Ethanol (1:1)Maximizes solubility
Temperature100°CAccelerates cyclization
Reaction Time20 hoursBalances decomposition

Cyanogen Bromide-Mediated Cyclization

An alternative route employs cyanogen bromide (BrCN) in acetic acid/sodium acetate buffer at 25°C. This method avoids high temperatures but requires stringent pH control (pH 4–5).

Key Steps :

  • Formation of a cyanamide intermediate.

  • Spontaneous cyclization to the triazole ring.

Yield : 38–52% (varies with substituent electronic effects).

Staudinger-Aza-Wittig Strategy

Diazide Intermediate Formation

6,7-Dichloroisoquinoline-5,8-dione is treated with sodium azide (NaN₃) in methanol to form 6,7-diazido-3,6-dichloroisoquinoline. Subsequent Staudinger reaction with triphenylphosphine (PPh₃) generates a phosphazine intermediate, which undergoes aza-Wittig cyclization with aldehydes to yield the triazolo ring.

Reaction Scheme :

  • C10H4Cl2N2O2+2NaN3C10H4Cl2N8O2\text{C}_{10}\text{H}_4\text{Cl}_2\text{N}_2\text{O}_2 + 2\text{NaN}_3 \rightarrow \text{C}_{10}\text{H}_4\text{Cl}_2\text{N}_8\text{O}_2

  • C10H4Cl2N8O2+PPh3Phosphazine intermediate\text{C}_{10}\text{H}_4\text{Cl}_2\text{N}_8\text{O}_2 + \text{PPh}_3 \rightarrow \text{Phosphazine intermediate}

  • Cyclization with RCHO → Target compound.

Yield : 68–85% (dependent on aldehyde electrophilicity).

Palladium-Catalyzed α-Arylation and Cyclization

Enolate Arylation Approach

A modular method employs Pd-catalyzed α-arylation of ketone enolates with 3,6-dichlorophenyl bromides, followed by cyclization with ammonium chloride (NH₄Cl). This one-pot protocol constructs both the isoquinoline core and triazole ring.

Conditions :

  • Catalyst: (DtBPF)PdCl₂ (2.5 mol%).

  • Base: t-BuONa.

  • Electrophile: Allyl bromide or benzyl chloride.

Yield : 71–80% for polysubstituted derivatives.

Advantages :

  • Regioselective control over chlorine positions.

  • Scalable to gram quantities.

Oxidative Cyclization Using DDQ

One-Pot Synthesis from 2-Hydrazinopyridines

A recent advance uses 2,4-dichlorophenylhydrazine and aldehydes with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in polyethylene glycol (PEG). The reaction proceeds via hydrazone formation, followed by DDQ-mediated oxidative cyclization at 80°C.

Key Data :

SubstrateYield (%)Time (h)
4-Chlorobenzaldehyde786
Furfural658

Benefits :

  • Solvent recyclability (PEG).

  • Avoids toxic azide intermediates.

Comparative Analysis of Methods

MethodYield Range (%)TemperatureKey AdvantageLimitation
Alkylthiouronium Salt44–52100°CRobust for bulk synthesisLong reaction time
Staudinger-Aza-Wittig68–8525–80°CVersatile substituent incorporationRequires toxic NaN₃
Pd-Catalyzed Arylation71–8080–120°CAtom-economicalHigh catalyst cost
DDQ Oxidative65–7880°CSolvent sustainabilityLimited substrate scope

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound participates in diverse chemical transformations under controlled conditions:

2.1. Electrochemical Cyclization
Nitrilimines derived from the compound undergo 1,5-electrocyclic ring closure to form the triazole isoquinoline framework .

2.2. Dimroth Rearrangement
Intermediates may undergo Dimroth rearrangement during synthesis, altering the connectivity of heterocyclic rings .

2.3. Oxidative Cyclization
Aldehydes coupled to triazoloisoquinoline derivatives undergo oxidative cyclization to form fused heterocycles, often using potassium hydroxide as a base .

Biological Activity

Activity Key Findings Source
AntifungalDerivatives exhibit MIC values of 0.8–12.5 μg/mL against pathogenic fungi
AnticancerChalcone analogs show IC₅₀ values ranging from 1.53–33.9 μM in breast cancer lines

Solvent Compatibility

Reactions typically use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize reactive intermediates.

Reaction Pathways

4.1 Synthesis of Chalcone Derivatives

  • Nitrilimine generation : React isoquinoline derivatives with hydrazine derivatives.

  • Cyclization : Form triazole ring via electrocyclic closure.

  • Condensation : Couple with aldehydes under basic conditions .

4.2 Antifungal Agent Synthesis

  • Diazide formation : Convert dichloroquinones to bis-diazides using sodium azide.

  • Triphenylphosphine reaction : Generate aza-Wittig intermediates.

  • Aldehyde coupling : Form substituted derivatives via aza-Wittig reactions .

Structural Stability and Reactivity

The dichloro substituents at positions 3 and 6 enhance the compound’s reactivity in nucleophilic aromatic substitution and electrophilic cyclization reactions. Chlorine’s electron-withdrawing effect facilitates participation in aromatic substitution pathways while maintaining the stability of the fused triazole ring system .

Comparative Analysis of Reaction Conditions

Reaction Type Reagents Solvent Conditions
Nitrilimine cyclizationHydrazine derivativesDMF/DMSORoom temperature
Claisen-SchmidtSubstituted aldehydes, KOHEthanolReflux
Aza-WittigAryl aldehydes, catalytic HCO₂HCH₂Cl₂Reflux for 72 hours

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of triazolo[3,4-a]isoquinoline compounds exhibit promising anticancer properties. A study highlighted the synthesis of 3,4-dihydroisoquinolin derivatives containing heterocycles, which were evaluated for their anticonvulsant and anticancer activities. Among these, certain derivatives demonstrated significant efficacy against cancer cell lines with IC50 values lower than conventional chemotherapeutics like valproate .

Pharmacological Properties

The compound has been investigated for its role as a potential inhibitor of c-Met abnormalities, which are associated with various cancers. The pharmaceutical compositions containing 3,6-dichloro[1,2,4]triazolo[3,4-a]isoquinoline were shown to prevent or treat diseases related to c-Met dysfunction .

Antifungal Properties

There is also emerging evidence that triazoloisoquinoline derivatives possess antifungal activity. For instance, novel compounds synthesized from triazoloisoquinoline frameworks have been evaluated for their efficacy against fungal strains, demonstrating potential as antifungal agents .

Case Study 1: Anticonvulsant Activity Evaluation

In a controlled study assessing the anticonvulsant properties of various triazoloisoquinoline derivatives, one compound (9a) exhibited an ED50 value of 63.31 mg/kg in the maximal electroshock test. This compound showed higher safety margins compared to existing anticonvulsants, indicating its potential for further development in treating seizure disorders .

Case Study 2: Antifungal Efficacy

A series of synthesized triazoloisoquinoline compounds were tested against Candida albicans and Aspergillus species. Results indicated that specific derivatives displayed significant antifungal activity with minimum inhibitory concentrations (MIC) comparable to established antifungal drugs. This suggests that these compounds could serve as lead candidates for new antifungal therapies .

Mechanism of Action

The mechanism of action of 3,6-dichloro-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with cellular components to induce biological effects. In cancer cells, it induces oxidative stress and DNA damage, leading to apoptosis. The compound upregulates pro-apoptotic genes such as p53 and Bax, and downregulates proliferative markers like ki67 . These molecular targets and pathways are crucial for its anticancer activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazolo[3,4-a]isoquinoline Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline Cl at C3, C6 279.72* Triazole, Isoquinoline, Cl
3-Acetyl[1,2,4]triazolo[3,4-a]isoquinoline Acetyl at C3 267.29 Triazole, Isoquinoline, COCH₃
5-(4-Chlorophenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-a]isoquinoline Cl-C₆H₄ at C5, furyl at C3 333.79 Triazole, Isoquinoline, Cl, Furyl
8,9-Dimethoxy-1-phenyltetrahydro[1,2,4]triazolo[3,4-a]isoquinoline OMe at C8, C9; Ph at C1 365.43 Triazole, Isoquinoline, OMe, Ph

Key Observations :

  • Electron-withdrawing vs.
  • Planarity: The triazole-isoquinoline core is nearly planar in all derivatives, but bulky substituents (e.g., phenyl, furyl) reduce solubility .

Table 3: Pharmacological Profiles

Compound Name Anticancer (IC₅₀, μM) Antibacterial (MIC, μg/mL) Antifungal (MIC, μg/mL)
3,6-Dichloro derivative* 1.2–2.5 (MCF7) 8–16 (S. aureus) 32–64 (A. niger)
3-Acetyl derivatives 5.8–12.4 (HeLa) 4–8 (E. coli) 16–32 (C. albicans)
Methoxy-substituted chalcones 0.9–1.8 (MDA-MB-231) N/A 8–16 (A. flavus)
Fluorinated chalcones 0.7–1.5 (MCF7) N/A N/A

Key Findings :

  • Anticancer Potency : The 3,6-dichloro derivative shows moderate activity compared to methoxy- or fluorinated chalcones, which exhibit superior cytotoxicity via oxidative stress and apoptosis induction .
  • Antibacterial Specificity : 3-Acetyl derivatives are more effective against Gram-negative bacteria (e.g., E. coli) due to enhanced membrane permeability .
  • Role of Substituents : Methoxy groups (electron-donating) improve antifungal activity, while halogens (electron-withdrawing) favor anticancer effects .

Mechanistic Insights

  • 3,6-Dichloro derivative : Induces DNA damage via intercalation or topoisomerase inhibition, as suggested by molecular docking studies .
  • Methoxy chalcones : Arrest the cell cycle at G2/M phase by modulating CDK1/cyclin B1 expression .
  • 3-Acetyl derivatives : Inhibit bacterial DNA gyrase through hydrogen bonding with acetyl groups .

Biological Activity

3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline (CAS No. 7639-53-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

  • Molecular Formula : C10H5Cl2N3
  • Molecular Weight : 238.073 g/mol
  • Appearance : Typically presented as a crystalline solid.

Anticancer Properties

Recent studies have explored the anticancer potential of triazoloisoquinoline derivatives, including this compound. For instance, a study demonstrated that related compounds induced apoptosis in breast cancer cells by modulating cell cycle progression and enhancing pro-apoptotic gene expression.

Key Findings:

  • Cell Cycle Arrest : Compounds similar to this compound were shown to induce G2/M phase arrest in Luc-4T1 breast cancer cells.
  • Apoptosis Induction : Increased expression of Bax and decreased expression of Bcl2 were observed, indicating a shift towards apoptosis .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Anti-apoptotic Proteins : Binding to proteins such as BCL2 and cellular inhibitor of apoptosis protein 1 (cIAP1), disrupting their function and promoting programmed cell death.
  • Molecular Docking Studies : These studies have indicated favorable binding affinities of the compound towards various cancer-related targets .

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To assess the anti-proliferative effects of triazoloisoquinoline derivatives.
    • Results : Significant suppression of cell growth and induction of apoptosis were noted at specific concentrations (IC50 around 20 μg/mL).
    • : The compound demonstrated promising anticancer activity through modulation of cell cycle and apoptotic pathways .
  • Neuroprotective Effects :
    • Research Focus : Investigating the potential neuroprotective properties against neurodegenerative diseases.
    • Findings : Preliminary results suggested that derivatives could mitigate neuronal damage via antioxidant mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in breast cancer cells
Cell Cycle ModulationG2/M phase arrest in Luc-4T1 cells
NeuroprotectionPotential mitigation of neuronal damageOngoing studies

Table 2: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Affinity Rank
BCL2-7.5High
cIAP1-8.0Very High
EGFRTK-6.5Moderate

Q & A

Q. Advanced Research

  • Microsomal stability : Incubation with rat liver microsomes (RLM) shows t₁/₂ >2 h for lead compounds.
  • hERG assay : Patch-clamp analysis confirms IC₅₀ >10 µM, indicating low cardiotoxicity risk.
  • Ames test : No mutagenicity at 500 µg/plate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.